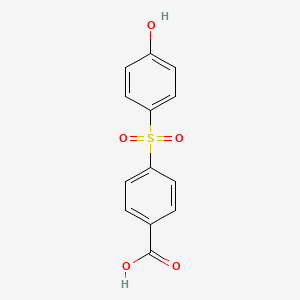

4-(4-Hydroxy-benzenesulfonyl)-benzoic acid

Description

Significance within Contemporary Organic and Medicinal Chemistry Research

In contemporary organic and medicinal chemistry, the benzoic acid scaffold is a cornerstone for the development of new bioactive compounds. nih.gov Molecules incorporating this moiety are investigated for a wide range of therapeutic applications, including anticancer treatments. nih.gov The addition of a sulfonyl group to the benzoic acid structure, as seen in 4-(4-Hydroxy-benzenesulfonyl)-benzoic acid and its analogues, significantly influences the molecule's properties and biological activity. ontosight.aiontosight.ai

The sulfonyl group is known to enhance a compound's water solubility and its ability to interact with biological targets, such as enzymes and receptors. ontosight.ai This has led to the exploration of sulfonylated benzoic acid derivatives for various pharmacological purposes. Research has demonstrated that these compounds can exhibit anti-inflammatory, antimicrobial, and antioxidant effects, making them promising candidates for drug development. ontosight.ai For instance, the related benzenesulfonamide (B165840) derivatives have been studied for their potential as anticancer and antimicrobial agents through mechanisms like carbonic anhydrase inhibition. nih.govrsc.org Furthermore, structural optimization of related molecules has led to the identification of potent anti-influenza agents that target the virus's hemagglutinin protein. nih.gov

The versatility of the sulfonylated benzoic acid structure allows for the synthesis of a wide array of analogues. By modifying substituents on the aromatic rings, chemists can fine-tune the molecule's electronic and steric properties to optimize its interaction with specific biological targets. This structure-activity relationship (SAR) approach is fundamental in modern medicinal chemistry for designing novel therapeutics with improved efficacy. nih.gov

Historical Development and Evolution of Scientific Investigations on Sulfonylated Benzoic Acids

The scientific journey of sulfonylated benzoic acids is built upon the foundational discoveries of their parent compounds, benzoic acid and benzenesulfonic acid. Benzoic acid is a naturally occurring compound that was first described in the 16th century, with its structure being elucidated by Justus von Liebig and Friedrich Wöhler in 1832. newworldencyclopedia.orgwikipedia.orgredox.com Its utility expanded significantly in 1875 when its antifungal properties were discovered, leading to its use as a preservative. newworldencyclopedia.org Early industrial production methods for benzoic acid sometimes resulted in chlorinated derivatives. wikipedia.org

The study of aromatic sulfonic acids, such as benzenesulfonic acid, provided the chemical knowledge necessary to synthesize sulfonyl-containing compounds. wikipedia.org The development of sulfonation reactions allowed chemists to introduce the sulfonic acid group onto aromatic rings, a key step in creating the precursors for diaryl sulfones.

Early investigations into sulfonamides, a class of compounds containing the SO₂NH- group, in the 20th century marked a turning point, revealing the profound biological activities of organosulfur compounds and paving the way for the development of sulfa drugs. This spurred broader interest in other sulfonyl-containing structures. The synthesis and investigation of diaryl sulfones, including derivatives of benzoic acid, evolved from these earlier studies. Modern synthetic methods, such as copper-mediated C-H bond sulfonylation, represent the continued evolution of techniques to create these complex molecules with high precision and efficiency. rsc.org

Current Research Landscape and Future Directions for this compound Analogues

The current research landscape for this compound and its analogues is vibrant and focused on harnessing their therapeutic potential. Scientists are actively designing and synthesizing novel derivatives to target specific biological pathways involved in various diseases.

A significant area of research is the development of specific receptor agonists and antagonists. For example, by applying computational modeling and medicinal chemistry approaches, researchers have synthesized sulfamoyl benzoic acid analogues that act as specific, subnanomolar agonists of the lysophosphatidic acid 2 (LPA₂) receptor, which is involved in processes like apoptosis. nih.gov

Another major focus is oncology. The benzoic acid moiety is recognized as a valuable scaffold in the design of anticancer agents, and researchers are exploring how the addition of sulfonyl groups can lead to more effective treatments. nih.gov Investigations into benzenesulfonamide derivatives, for instance, have shown potential for inhibiting carbonic anhydrase IX, an enzyme associated with cancer. rsc.org

The table below summarizes some of the researched biological activities of various sulfonylated benzoic acid analogues and related structures.

| Compound Class / Analogue | Investigated Biological Activity | Research Focus |

| Sulfamoyl Benzoic Acid Analogues | LPA₂ Receptor Agonism nih.gov | Development of specific receptor modulators for therapeutic intervention. nih.gov |

| Benzenesulfonamide Derivatives | Anticancer, Antimicrobial rsc.org | Inhibition of specific enzymes like carbonic anhydrase IX. rsc.org |

| Disubstituted Benzenesulfonamide Analogues | Anti-influenza nih.gov | Inhibition of viral fusion by stabilizing the hemagglutinin (HA) structure. nih.gov |

| General Benzoic Acid Derivatives | Anti-inflammatory, Antimicrobial, Antioxidant ontosight.ai | Exploration of broad therapeutic potential. ontosight.ai |

Future research will likely concentrate on several key areas. The continued development of sophisticated synthetic methodologies will enable the creation of more complex and diverse libraries of analogues. rsc.org There is a growing emphasis on designing compounds with high target specificity to maximize therapeutic effects. Furthermore, the integration of computational chemistry and artificial intelligence in the drug discovery process is expected to accelerate the identification and optimization of lead compounds within this chemical class, potentially leading to more efficient treatments for diseases like cancer. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxyphenyl)sulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5S/c14-10-3-7-12(8-4-10)19(17,18)11-5-1-9(2-6-11)13(15)16/h1-8,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQHZOVQJQIZLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Sulfonylbenzoic Acids

Strategic Approaches for 4-(4-Hydroxy-benzenesulfonyl)-benzoic Acid Backbone Construction

The creation of the diaryl sulfone core of this compound can be achieved through several strategic synthetic routes. These methods primarily involve the formation of the sulfonyl bridge between the two aromatic rings.

Electrophilic Sulfonylation Reactions in Aromatic Systems

A cornerstone of diaryl sulfone synthesis is the Friedel-Crafts sulfonylation reaction. This electrophilic aromatic substitution typically involves the reaction of an arenesulfonyl chloride with an electron-rich aromatic compound in the presence of a Lewis acid catalyst. For the synthesis of the this compound backbone, a plausible approach involves the sulfonylation of a protected phenol (B47542) derivative, such as anisole (B1667542) (methoxybenzene), with 4-carboxybenzenesulfonyl chloride. The hydroxyl group of phenol is generally protected as a methyl ether to prevent side reactions with the Lewis acid catalyst, as the free hydroxyl group can coordinate with the catalyst and deactivate the ring towards electrophilic substitution. nih.govnih.govlibretexts.org

The reaction would proceed by the activation of 4-carboxybenzenesulfonyl chloride with a Lewis acid, such as aluminum chloride (AlCl₃), to generate a sulfonyl cation electrophile. This electrophile then attacks the electron-rich anisole ring, primarily at the para position due to the ortho,para-directing effect of the methoxy (B1213986) group, to form 4-(4-methoxy-benzenesulfonyl)-benzoic acid. Subsequent deprotection of the methoxy group, for instance, through treatment with a strong acid like hydrobromic acid or a Lewis acid such as boron tribromide, would yield the desired this compound.

An alternative, though potentially lower-yielding, direct sulfonylation of phenol with 4-carboxybenzenesulfonyl chloride might be possible under specific conditions that favor C-acylation over O-acylation, but this often requires careful control of reaction parameters to manage the reactivity of the phenolic hydroxyl group. nih.govnih.gov

Oxidative Transformations in Sulfonyl Compound Synthesis

Oxidative methods provide an alternative route to the sulfone linkage. One such strategy involves the oxidative coupling of a thiol with an aromatic compound. For the synthesis of this compound, this could conceptually involve the reaction of 4-mercaptobenzoic acid with phenol under oxidative conditions.

More commonly, the synthesis of diaryl sulfones is achieved through the oxidation of a pre-formed diaryl sulfide (B99878). For instance, 4-(4-hydroxyphenylthio)benzoic acid could be synthesized via nucleophilic aromatic substitution between 4-halobenzoic acid and 4-mercaptophenol. The resulting diaryl sulfide can then be oxidized to the corresponding sulfone using various oxidizing agents such as hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (mCPBA). This two-step process allows for the regioselective formation of the carbon-sulfur bonds prior to the establishment of the sulfone bridge.

Targeted Synthesis Pathways for Hydroxy-Benzenesulfonylated Benzoic Acids

Specific, multi-step synthetic sequences can be designed to construct the this compound molecule with high regiochemical control. One such pathway could begin with the chlorosulfonation of benzoic acid to produce 4-carboxybenzenesulfonyl chloride. This intermediate can then be reacted with a suitable protected phenol, as described in the Friedel-Crafts approach.

Another targeted approach could involve a Suzuki or other cross-coupling reaction. For example, a suitably substituted arylboronic acid could be coupled with an aryl halide containing the other necessary functional groups, with the sulfone bridge already in place on one of the coupling partners. However, the direct formation of the sulfonyl linkage via sulfonylation or oxidation of a sulfide is generally more straightforward for this particular target molecule.

A notable related synthesis is that of 4,4'-sulfonyldibenzoic acid, which is prepared by the oxidation of di-p-tolyl sulfone. chemicalbook.com This highlights the utility of oxidizing pre-formed diaryl compounds to achieve the desired sulfonylated benzoic acid structure.

Design and Synthesis of Analogues and Derivatives

The presence of two reactive functional groups, the hydroxyl and carboxylic acid moieties, in this compound makes it an excellent scaffold for the synthesis of a wide array of analogues and derivatives.

Modification of the Hydroxyl Moiety for Novel Structures

The phenolic hydroxyl group can be readily modified through various reactions to generate novel structures with altered physicochemical properties.

Etherification: Alkylation of the hydroxyl group to form ethers is a common modification. This can be achieved by reacting this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base such as potassium carbonate. This reaction leads to the formation of 4-(4-alkoxy-benzenesulfonyl)-benzoic acids.

Acylation: Esterification of the phenolic hydroxyl group can be accomplished by reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base or an acid catalyst. For example, treatment with acetic anhydride can yield 4-(4-acetoxy-benzenesulfonyl)-benzoic acid. libretexts.org This modification can serve as a protecting group strategy or be used to introduce different acyl chains to modulate the compound's properties.

| Reagent | Reaction Type | Product |

| Alkyl Halide (e.g., CH₃I) | Etherification | 4-(4-Methoxy-benzenesulfonyl)-benzoic acid |

| Acetic Anhydride | Acylation | 4-(4-Acetoxy-benzenesulfonyl)-benzoic acid |

Derivatization of the Carboxylic Acid Group

The carboxylic acid group is another versatile handle for chemical modification, allowing for the synthesis of esters, amides, and other derivatives.

Esterification: The carboxylic acid can be converted to an ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. google.comorgsyn.orgmdpi.com This method can be used to synthesize a variety of alkyl or aryl esters of this compound. Alternatively, the carboxylic acid can be reacted with an alkyl halide in the presence of a base. google.com

Amidation: Amide derivatives can be prepared by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride. orgsyn.org The resulting acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. Direct coupling of the carboxylic acid with an amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) is also a widely used method for amide bond formation.

| Reagent | Reaction Type | Product |

| Alcohol (e.g., Ethanol) / H⁺ | Esterification | Ethyl 4-(4-hydroxy-benzenesulfonyl)-benzoate |

| Thionyl Chloride, then Amine | Amidation | 4-(4-Hydroxy-benzenesulfonyl)-N-alkyl/aryl-benzamide |

| Amine / Coupling Agent (e.g., DCC) | Amidation | 4-(4-Hydroxy-benzenesulfonyl)-N-alkyl/aryl-benzamide |

Heterocyclic Ring Formation Utilizing Sulfonylbenzoic Acid Intermediates

The bifunctional nature of sulfonylbenzoic acids, possessing both a carboxylic acid group and a diaryl sulfone moiety, makes them valuable intermediates in the synthesis of complex heterocyclic structures. The carboxylic acid function, in particular, serves as a versatile handle for constructing various five- and six-membered rings, which are prevalent scaffolds in medicinal chemistry.

One of the most common transformations involves the conversion of the benzoic acid portion into a 1,3,4-oxadiazole (B1194373) ring. This transformation is significant as the 1,3,4-oxadiazole moiety is a well-known bioisostere for carboxylic acids and esters and is featured in numerous pharmacologically active compounds. The general synthetic pathway commences with the conversion of the carboxylic acid to a corresponding ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a carbohydrazide (B1668358) intermediate. This key intermediate can then undergo cyclization with various reagents to yield the desired 2,5-disubstituted 1,3,4-oxadiazole.

For instance, research has demonstrated the synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles. nih.gov In this multi-step process, a substituted benzoic acid is first converted to an intermediate that is subsequently cyclized. The resulting oxadiazole can then be functionalized to incorporate the sulfonyl group, yielding the target heterocyclic compound. nih.gov While this specific example builds the molecule in stages, it validates the principle of using a benzoic acid precursor to form the oxadiazole ring, which is ultimately attached to a sulfonyl moiety. The cyclization of the carbohydrazide is often achieved by reacting it with a suitable orthoester or by dehydration of an N,N'-diacylhydrazine intermediate, frequently using dehydrating agents like polyphosphoric acid or trifluoromethanesulfonic anhydride. mdpi.com

The following table outlines a representative reaction scheme for the formation of a sulfonyl-functionalized oxadiazole, based on established synthetic routes. nih.govmdpi.com

| Step | Reaction | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Esterification | Methanol (MeOH), Acid catalyst (e.g., H₂SO₄) | Methyl benzoate (B1203000) derivative |

| 2 | Hydrazinolysis | Hydrazine hydrate (N₂H₄·H₂O), Ethanol (EtOH), Reflux | Carbohydrazide derivative |

| 3 | Acylation | Substituted benzoyl chloride, Base (e.g., Pyridine) | N,N'-diacylhydrazine intermediate |

| 4 | Cyclodehydration | Dehydrating agent (e.g., POCl₃, PPA), Heat | 2,5-disubstituted-1,3,4-oxadiazole |

| 5 | Sulfonylation | Arylsulfonyl chloride, Friedel-Crafts catalyst (e.g., AlCl₃) | Final 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazole |

Beyond oxadiazoles, the reactive nature of the benzoic acid group allows for its use in forming other heterocyclic systems. For example, through different reaction pathways, it can serve as a precursor for 1,2,4-oxadiazoles, thiazoles, and other ring systems of therapeutic interest. biointerfaceresearch.comresearchgate.netresearchgate.net The sulfone bridge provides rigidity and specific spatial orientation to the molecule, making these heterocyclic derivatives attractive targets for drug discovery programs.

Green Chemistry Approaches in Synthetic Design

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of diaryl sulfones and their derivatives to minimize environmental impact, reduce waste, and improve efficiency. These approaches focus on the use of safer solvents, renewable feedstocks, catalytic processes, and energy-efficient techniques like microwave irradiation. nih.gov

Microwave-Assisted Synthesis

A significant advancement in the synthesis of sulfonyl-containing compounds is the application of microwave irradiation. pnrjournal.comresearchgate.net This technique dramatically reduces reaction times, often from hours to minutes, while frequently improving product yields and purity. nih.gov Microwave heating is efficient because it directly couples with the molecules in the reaction mixture, leading to rapid and uniform heating. pnrjournal.com This method has been successfully employed for various key steps in the synthesis of sulfonylbenzoic acids and their heterocyclic derivatives. For example, the cyclization step to form 1,3,4-oxadiazoles from hydrazide intermediates can be performed efficiently under microwave irradiation, often in solvent-free or clay-supported conditions, which further enhances the green credentials of the process. mdpi.com Similarly, the formation of sulfonamides from sulfonic acids is achieved in minutes with high yields using microwave assistance, avoiding the need to isolate unstable sulfonyl chloride intermediates. organic-chemistry.org

Sustainable Methods for Diaryl Sulfone Formation

The core diaryl sulfone structure is traditionally synthesized via Friedel-Crafts reactions, which often require stoichiometric amounts of corrosive Lewis acid catalysts (like AlCl₃) and halogenated solvents, generating significant waste. nih.gov Modern green approaches aim to circumvent these issues:

Catalytic Processes: The use of strong Brønsted acids like triflic acid as catalysts allows for high selectivity and yield in the sulfonylation of arenes. These catalysts can often be recovered and reused, aligning with green chemistry principles.

Transition-Metal-Free Synthesis: To avoid the use of potentially toxic and expensive heavy metals, metal-free methods have been developed. One such strategy involves the reaction of arynes (generated in situ) with thiosulfonates to produce diaryl sulfones under mild conditions. thieme-connect.com Another approach utilizes an oxidative sulfonylation strategy, employing readily available sulfonyl hydrazides and an iodine/TBHP system in aqueous media, which proceeds efficiently without metal catalysts. researchgate.net

The following table provides a comparative overview of traditional versus green chemistry approaches for key synthetic steps relevant to this compound.

| Synthetic Step | Traditional Method | Green Chemistry Approach | Advantages of Green Approach |

|---|---|---|---|

| Diaryl Sulfone Formation | Friedel-Crafts reaction with stoichiometric AlCl₃ in chlorinated solvents. | Triflic acid catalysis; Metal-free reaction of arynes with thiosulfonates. thieme-connect.com | Catalyst reusability, avoidance of heavy metal waste, milder conditions. |

| Heterocycle Formation (e.g., Oxadiazole) | Conventional heating (reflux) for several hours in high-boiling organic solvents. | Microwave-assisted synthesis, sometimes on a solid support (e.g., clay). mdpi.com | Drastically reduced reaction time (minutes vs. hours), energy efficiency, reduced solvent use. |

| Sulfonamide Synthesis | Multi-step process via sulfonyl chloride intermediate using reagents like SOCl₂ or PCl₅. | Direct one-pot synthesis from sulfonic acids using microwave irradiation. organic-chemistry.org | Higher atom economy, avoids hazardous reagents and intermediates, faster process. |

These green methodologies not only offer environmental and economic benefits but also provide access to novel chemical diversity by enabling reactions under milder conditions that tolerate a broader range of functional groups. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of Sulfonylbenzoic Acid Structures

High-Resolution Structural Determination via X-ray Crystallography

No published single-crystal X-ray diffraction data for 4-(4-Hydroxy-benzenesulfonyl)-benzoic acid could be identified. Such an analysis would be required to determine the precise bond lengths, angles, and the three-dimensional arrangement of the atoms within the crystal lattice.

Single-Crystal X-ray Diffraction Analysis

Information regarding the crystal system, space group, unit cell dimensions, and other key crystallographic parameters for this compound is not available in the current body of scientific literature.

Elucidation of Molecular and Supramolecular Architecture

Without crystallographic data, a definitive description of the molecular conformation, including the dihedral angles between the two aromatic rings, and the supramolecular assemblies formed in the solid state, cannot be provided.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

A detailed analysis of the specific intermolecular forces, such as hydrogen bonding involving the carboxylic acid and hydroxyl groups, potential π-π stacking interactions between the aromatic rings, and other non-covalent interactions that dictate the crystal packing, is contingent on experimental crystallographic studies, which are not currently available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Connectivity

Published ¹H and ¹³C NMR spectra for this compound have not been found in the searched scientific databases. This information is essential for confirming the chemical structure and understanding the electronic environment of the atoms within the molecule in a solution state.

Proton (¹H) NMR Spectroscopic Analysis

Specific chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) for the aromatic and exchangeable protons (from the -OH and -COOH groups) of this compound are not documented in available literature.

Carbon (¹³C) NMR Spectroscopic Analysis

The characteristic chemical shifts for the distinct carbon environments within this compound, including the carboxyl carbon, the sulfonyl-bound carbons, and other aromatic carbons, have not been experimentally reported.

Advanced Two-Dimensional (2D) NMR Techniques

Due to the absence of specific 2D NMR spectroscopic data for this compound in the available literature, a detailed analysis and the creation of data tables for this particular compound are not possible at this time. General principles of 2D NMR would suggest that techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the two aromatic rings, and HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, helping to confirm the connectivity between the benzoic acid and hydroxy-benzenesulfonyl moieties through the sulfonyl bridge.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy is instrumental in identifying the key functional groups and understanding the molecular vibrations of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The spectrum would be characterized by a broad absorption band in the region of 3300-2500 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxylic acid group, often showing overlap with C-H stretching vibrations. docbrown.infonist.gov The presence of the hydroxyl group on the benzenesulfonyl moiety would also contribute to this region. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak between 1700 and 1680 cm⁻¹. docbrown.info Additionally, C-O stretching vibrations associated with the carboxylic acid and the phenolic group would appear in the 1320-1210 cm⁻¹ range. docbrown.info Aromatic C-H stretching vibrations are anticipated around 3080-3030 cm⁻¹. docbrown.info

Table 1: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-2500 | O-H Stretch | Carboxylic Acid & Phenol (B47542) |

| ~3080-3030 | C-H Stretch | Aromatic |

| ~1700-1680 | C=O Stretch | Carboxylic Acid |

| ~1320-1210 | C-O Stretch | Carboxylic Acid & Phenol |

| ~1350 & ~1160 | S=O Stretch (asymmetric & symmetric) | Sulfonyl Group |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Studies

Specific Raman spectroscopic data for this compound is not currently available in the reviewed literature. However, analysis of related compounds such as benzoic acid derivatives provides insight into the expected spectral features. ias.ac.in For benzoic acid, characteristic Raman peaks include those for the C=O and C=C stretching modes. ias.ac.in In a molecule like this compound, one would also expect to observe distinct peaks corresponding to the sulfonyl group. SERS studies on similar molecules have been used to enhance the Raman signal, allowing for the detection of low concentrations and providing information about the molecule's orientation on a metal surface. rsc.org

Table 2: Predicted Raman Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3070 | C-H Stretch | Aromatic |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1124 | C-S Stretch | Sulfonyl Group |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

While specific HRMS data for this compound was not found, this technique would be crucial for confirming its elemental composition. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

In the absence of direct MS/MS experimental data for this compound, the fragmentation pattern can be predicted based on the known fragmentation of its constituent parts, 4-hydroxybenzoic acid and 4-hydroxybenzenesulfonic acid.

For instance, the mass spectrum of 4-hydroxybenzoic acid shows a molecular ion peak at m/z 138. researchgate.net Tandem MS of a related compound, 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid, reveals characteristic fragmentation patterns that help in its structural identification. massbank.eu It is expected that in the MS/MS spectrum of this compound, fragmentation would likely occur at the C-S and S-O bonds of the sulfonyl bridge, as well as involving the loss of water (H₂O) and carbon dioxide (CO₂) from the hydroxyl and carboxylic acid groups, respectively.

Table 3: Predicted Key Fragmentation Ions in MS/MS of this compound

| m/z (predicted) | Proposed Fragment |

| 278 | [M]⁺ (Molecular Ion) |

| 261 | [M - OH]⁺ |

| 233 | [M - COOH]⁺ |

| 139 | [HOOC-C₆H₄-SO₂]⁺ |

| 123 | [HO-C₆H₄-SO]⁺ |

| 93 | [C₆H₅O]⁺ (Phenoxy radical cation) |

Based on a comprehensive search of available scientific literature, detailed computational and theoretical modeling studies specifically for the compound This compound are not publicly available at this time.

While extensive research exists on related compounds, such as other benzenesulfonamide (B165840) and benzoic acid derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these analogous structures. The principles of computational chemistry dictate that even small changes in molecular structure can significantly alter electronic properties, molecular geometry, reactivity, and binding interactions. Therefore, extrapolating data from related molecules would not provide a scientifically accurate or valid analysis for the specific compound .

To fulfill the request accurately, published research containing the following specific analyses for this compound would be required:

Quantum Chemical Calculations (DFT): Studies detailing geometry optimization, electronic structure (such as orbital energies and electron density distribution), frontier molecular orbital (HOMO-LUMO) analysis, calculated reactivity descriptors (e.g., chemical potential, hardness, electrophilicity), predicted spectroscopic data (IR, UV-Vis, NMR), and Hirshfeld surface analysis to characterize noncovalent interactions.

Molecular Modeling for Ligand-Target Interactions: Published molecular docking studies identifying specific biological targets, detailing the binding affinities (e.g., binding energy in kcal/mol), and describing the precise binding modes and intermolecular interactions (such as hydrogen bonds and hydrophobic contacts) with the amino acid residues of the target protein.

Without access to such specific peer-reviewed data, generating the requested article would involve speculation and would not meet the required standards of scientific accuracy. Further research and publication in the field of computational chemistry focusing on this particular molecule are needed to provide the necessary data for a thorough and factual analysis as outlined.

Computational Chemistry and Theoretical Modeling of 4 4 Hydroxy Benzenesulfonyl Benzoic Acid

Molecular Modeling for Ligand-Target Interactions

Simulation of Protein-Ligand Complexes and Interaction Networks

Molecular docking and simulation are pivotal in understanding how 4-(4-Hydroxy-benzenesulfonyl)-benzoic acid interacts with biological targets. These techniques predict the binding orientation and affinity of the ligand within the active site of a protein, providing a detailed picture of the intermolecular forces that govern the interaction.

Studies on similar compounds, such as 4-hydroxybenzoic acid, have shown that interactions with proteins like human serum albumin (HSA) are driven by hydrogen bonds and van der Waals forces. nih.govnih.gov For this compound, the hydroxyl, carboxyl, and sulfonyl groups are all capable of forming significant hydrogen bonds with amino acid residues such as arginine, asparagine, glutamine, and histidine. The aromatic rings can participate in π-π stacking and hydrophobic interactions with residues like phenylalanine, tyrosine, and tryptophan.

The stability of such protein-ligand complexes can be further investigated using molecular dynamics (MD) simulations. These simulations track the movement of atoms over time, providing insights into the flexibility of the ligand and the protein's active site upon binding. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD trajectories can reveal the stability of the complex and the key residues involved in maintaining the binding interaction. researchgate.net

The following table summarizes the key potential interactions between this compound and protein active sites, based on its structural features and findings from related molecules.

| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |

| Hydroxyl Group | Aspartate, Glutamate, Serine, Threonine | Hydrogen Bond Donor/Acceptor |

| Carboxylic Acid Group | Arginine, Lysine, Histidine | Hydrogen Bond Donor/Acceptor, Salt Bridge |

| Sulfonyl Group | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bond Acceptor |

| Phenyl Rings | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic Interactions |

Dynamics Simulations for Conformational Sampling

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of this compound. By simulating the motion of the molecule over time, MD can identify the most stable low-energy conformations and the energy barriers between them.

The central sulfonyl linkage and the bonds connecting the phenyl rings to the sulfonyl and carboxyl groups allow for a degree of rotational freedom. MD simulations can map out the potential energy surface associated with the rotation around these bonds, revealing the preferred dihedral angles and the likelihood of different conformations. This information is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding pocket.

Studies on similar benzoic acid derivatives have demonstrated the utility of MD simulations in understanding their aggregation and interaction with surfaces. bohrium.comrsc.org For this compound, MD simulations can provide insights into its conformational dynamics in different solvent environments, which can influence its solubility and bioavailability.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)

QSAR and QSPR models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of new compounds and for understanding the structural features that are most important for a desired effect.

Development of Predictive Models for Biological Activity

To develop a QSAR model for analogs of this compound, a dataset of compounds with known biological activities (e.g., enzyme inhibition, antimicrobial activity) would be required. For each compound, a set of molecular descriptors would be calculated. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical equation that relates the descriptors to the activity.

QSAR studies on benzenesulfonamide (B165840) and benzoylaminobenzoic acid derivatives have successfully identified key structural features that influence their biological activities. chemijournal.comresearchgate.netnih.gov These studies often highlight the importance of electronic, steric, and hydrophobic properties. For this compound derivatives, a predictive QSAR model could guide the synthesis of new analogs with improved potency by suggesting modifications that optimize these key properties.

A hypothetical QSAR study on a series of this compound derivatives might yield a model like the following, which could be used to predict the inhibitory concentration (IC50) against a particular target:

In Silico Mechanistic Predictions and Virtual Screening

Computational Approaches for Identification of Biological Targets

The identification of biological targets for a specific compound is a critical step in understanding its mechanism of action and potential therapeutic applications. Computational approaches, often referred to as in silico methods, provide a rapid and cost-effective means to predict potential protein targets for a molecule like this compound. These methods can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Methods: When the structure of a potential biological target is unknown, ligand-based methods can be employed. These approaches rely on the principle that molecules with similar structures or properties are likely to interact with the same biological target.

One common ligand-based technique is pharmacophore modeling . A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific target receptor. By identifying the key chemical features of this compound, such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers, a pharmacophore model can be generated. This model can then be used to screen large databases of known bioactive molecules to identify those with similar pharmacophoric features. The known targets of these similar molecules can then be inferred as potential targets for this compound.

Another ligand-based approach is chemical similarity searching . This involves comparing the two-dimensional or three-dimensional structure of this compound against databases of compounds with known biological activities. Molecules with a high degree of structural similarity are likely to share common targets.

Structure-Based Methods: When the three-dimensional structure of a potential protein target is available, structure-based methods can be utilized. Molecular docking is a prominent technique in this category. This method predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a specific protein target. The process involves placing the ligand in the binding site of the protein and calculating the binding affinity or scoring function, which estimates the strength of the interaction. By docking this compound against a library of known protein structures, potential targets can be ranked based on their predicted binding affinities.

Virtual screening is a high-throughput computational technique that employs either ligand-based or structure-based methods to screen large libraries of compounds against a specific target or, conversely, to screen a single compound against a library of potential targets. In the context of target identification for this compound, a "reverse virtual screening" or "target fishing" approach would be employed. This involves docking the compound into the binding sites of a vast number of proteins with known structures to identify those with the highest predicted binding affinity.

The results from these computational approaches provide a list of putative biological targets for this compound. These predictions then require experimental validation through in vitro or in vivo assays to confirm the interaction and its biological relevance.

Illustrative Data from a Hypothetical Reverse Virtual Screening Study

The following table represents a hypothetical outcome of a reverse virtual screening study for this compound, illustrating the type of data that would be generated.

| Potential Biological Target | Protein Data Bank (PDB) ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Biological Process |

| Carbonic Anhydrase II | 2ABE | -8.5 | His94, His96, His119 | pH regulation, ion transport |

| Aldose Reductase | 1ADS | -7.9 | Tyr48, His110, Trp111 | Polyol pathway, diabetic complications |

| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | 2PRG | -7.2 | Ser289, His323, His449 | Lipid metabolism, inflammation |

| Cyclooxygenase-2 (COX-2) | 5IKR | -6.8 | Arg120, Tyr355, Ser530 | Inflammation, pain signaling |

This table is for illustrative purposes only and does not represent actual experimental data.

Based on a comprehensive review of the available scientific literature, there is insufficient specific data on the compound This compound to generate the detailed article as requested in the outline. The research pertaining to the specified biological investigations focuses on structurally related but distinct molecules.

The majority of relevant findings concern 4-hydroxy-benzoic acid , a simpler phenolic compound lacking the sulfonyl bridge. For instance, studies on 4-hydroxy-benzoic acid have detailed its effects on cellular signaling pathways and cell proliferation in breast cancer models.

Similarly, research on enzyme inhibition is available for the broader classes of compounds, such as benzenesulfonamides and benzoic acid derivatives. These studies provide general insights into structure-activity relationships and mechanisms of enzyme-ligand interactions for those classes.

However, specific in vitro studies detailing the enzyme inhibition kinetics, interaction mechanisms, cellular signaling pathway modulation, and effects on cell proliferation for This compound are not present in the search results. Therefore, generating a scientifically accurate article that strictly adheres to the provided outline and focuses solely on this specific compound is not possible at this time.

Mechanistic Biological Investigations in Vitro Studies of Sulfonylbenzoic Acid Derivatives

Cellular Response and Pathway Analysis in Model Systems (in vitro, non-human)

Evaluation of Antimicrobial and Antifungal Activities

While direct antimicrobial and antifungal studies on 4-(4-Hydroxy-benzenesulfonyl)-benzoic acid are not extensively documented in publicly available literature, the broader class of benzoic acid and sulfonylbenzoic acid derivatives has been the subject of numerous investigations for their potential as antimicrobial agents. The structural motifs present in this compound, namely the hydroxylated phenyl ring and the benzenesulfonyl group, are known to contribute to the biological activity of various compounds.

Research into benzoic acid derivatives has established their activity against a range of microorganisms. For instance, certain derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of cellular homeostasis by the acidic functional group. Similarly, compounds containing sulfonamide moieties, which are structurally related to the sulfonyl group in the target compound, are well-known for their antibacterial properties, primarily through the inhibition of folic acid synthesis in bacteria.

In the realm of antifungal research, benzoic acid derivatives have also shown promise. Studies have explored their ability to inhibit the growth of various fungal species, including those pathogenic to plants and humans. The antifungal activity is often linked to the compound's ability to interfere with fungal cell membrane integrity and metabolic processes. For example, some benzoic acid derivatives have been investigated for their potential to target fungal-specific enzymes, such as CYP53. nih.gov

A study on novel sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold revealed that some of these compounds exhibited activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus. nih.gov Another investigation into new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives found that some of the synthesized compounds showed antimicrobial activity against Gram-positive bacterial strains and the yeast Candida albicans. nih.govmdpi.com These findings suggest that the sulfonylbenzoic acid scaffold can be a promising framework for the development of new antimicrobial and antifungal agents.

Given the established antimicrobial and antifungal properties of both benzoic acid and sulfonyl-containing compounds, it is plausible that this compound could exhibit similar biological activities. However, without specific experimental data, this remains a hypothesis. Further in vitro studies are necessary to determine the minimum inhibitory concentration (MIC) and the spectrum of activity of this compound against a panel of clinically relevant bacteria and fungi.

Table 1: Antimicrobial and Antifungal Activity of Selected Sulfonylbenzoic Acid Derivatives

| Compound/Derivative | Target Microorganism | Activity/MIC Value |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Gram-positive bacteria | Exhibited antimicrobial activity nih.gov |

| 1,3-oxazole derivative of 4-[(4-chlorophenyl)sulfonyl]benzoic acid | Candida albicans | Showed antifungal effect nih.gov |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (methicillin-sensitive and resistant) | MIC 15.62-31.25 μmol/L nih.gov |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | MIC 1-4 μmol/L nih.gov |

Protein Binding and Interaction Profiling

Studies of Binding to Plasma Proteins (e.g., Human Serum Albumin)

HSA is the most abundant protein in blood plasma and is known to bind a wide variety of endogenous and exogenous substances. nih.gov The binding of small molecules to HSA is often investigated using spectroscopic techniques, such as fluorescence quenching. In a study examining the interaction between 4-HBA and HSA, fluorescence quenching experiments revealed that 4-HBA could indeed bind to the protein. nih.govnih.gov The study determined the binding constants (Kb) and the number of binding sites (n) for the interaction. The results indicated that there was approximately one binding site on HSA for 4-HBA. nih.gov

The binding affinity of 4-HBA to HSA was found to be moderate. nih.gov Such interactions are typically reversible, allowing the compound to be transported in the bloodstream and subsequently released at its target site. The stability of the complex formed between the ligand and HSA can be influenced by factors such as temperature. In the case of the HSA-4-HBA system, an increase in temperature led to a decrease in the binding constant, suggesting that the complex formation was less stable at higher temperatures. nih.gov

Given the structural similarity between 4-HBA and this compound, it is reasonable to hypothesize that the latter would also bind to HSA. The presence of the additional benzenesulfonyl group in this compound could potentially influence the binding affinity and the orientation of the molecule within the binding pocket of HSA. The sulfonyl group may introduce additional points of interaction, such as hydrogen bonding or van der Waals forces, which could either strengthen or weaken the binding compared to 4-HBA.

Analysis of Binding Thermodynamics and Interaction Forces

The thermodynamic parameters of a binding interaction, including the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide crucial information about the forces driving the association between a ligand and a protein. For the interaction of 4-hydroxybenzoic acid (4-HBA) with human serum albumin (HSA), thermodynamic analysis has shed light on the nature of the binding forces. nih.gov

The negative value of the Gibbs free energy change (ΔG) observed in the HSA-4-HBA system indicates that the binding process is spontaneous. nih.gov The primary forces contributing to this spontaneous interaction were identified through the analysis of enthalpy and entropy changes. The study on 4-HBA binding to HSA reported negative values for both ΔH and ΔS. nih.gov

A negative enthalpy change (ΔH) suggests that the binding is an exothermic process and is primarily driven by the formation of favorable interactions, such as hydrogen bonds and van der Waals forces. nih.gov The negative entropy change (ΔS) indicates a decrease in the randomness of the system upon binding, which is expected when a small molecule becomes more ordered as it binds to a protein. nih.gov

Based on these thermodynamic parameters, the binding of 4-HBA to HSA is predominantly enthalpy-driven, with hydrogen bonding and van der Waals forces playing a significant role in the formation of the complex. nih.gov

Table 2: Thermodynamic Parameters for the Binding of 4-Hydroxybenzoic Acid to Human Serum Albumin

| Thermodynamic Parameter | Value | Implication |

| Gibbs Free Energy Change (ΔG) | Negative | Spontaneous binding process nih.gov |

| Enthalpy Change (ΔH) | Negative | Exothermic process, driven by hydrogen bonds and van der Waals forces nih.gov |

| Entropy Change (ΔS) | Negative | Decrease in randomness upon binding nih.gov |

It is important to reiterate that while the data for 4-hydroxybenzoic acid provides a valuable framework for understanding the potential protein binding characteristics of this compound, dedicated experimental studies on the target compound are required for a definitive analysis of its interaction with human serum albumin and the thermodynamic forces governing this process.

Applications As Chemical Probes and Intermediates in Advanced Research

Role as Building Blocks in Advanced Organic Synthesis

The presence of two distinct and reactive functional groups—a hydroxyl group on one aromatic ring and a carboxylic acid group on the other—positions 4-(4-Hydroxy-benzenesulfonyl)-benzoic acid as a key intermediate in advanced organic synthesis. These groups can be selectively modified, allowing for the stepwise construction of intricate molecular architectures.

Precursors for Polyfunctionalized Heterocycles

Nitrogen-containing heterocycles are of paramount importance in pharmaceuticals and materials science. The synthesis of these structures often relies on the intramolecular or intermolecular cyclization of functionalized precursors. The dual reactivity of this compound makes it an ideal starting material for creating diverse heterocyclic systems. For instance, the carboxylic acid can be converted to an amide, while the phenol (B47542) group can participate in cyclization reactions, or vice-versa. This facilitates the creation of a wide range of N-heterocycles, including five-, six-, and seven-membered rings, which are valuable in medicinal chemistry. nih.gov The modular nature of such synthetic strategies allows for the generation of a broad diversity of N-heterocycle products. nih.gov

| Functional Group | Potential Reaction | Resulting Heterocyclic Core (Example) |

| Carboxylic Acid | Amidation, then cyclization with a bifunctional reagent | Benzoxazinone derivatives |

| Phenol Group | O-alkylation, followed by intramolecular cyclization | Substituted Dihydrobenzofurans |

| Both Groups | Condensation with ortho-phenylenediamine | Benzimidazole derivatives |

Intermediates in the Synthesis of Complex Organic Molecules

Beyond heterocycles, this compound serves as a crucial intermediate for more complex, non-cyclic molecules. Its rigid diaryl sulfone backbone provides a defined spatial arrangement for the terminal functional groups. This structural control is essential in the synthesis of molecules designed for specific biological targets or material properties. As a derivative of 4-hydroxybenzoic acid (4-HBA), it shares the characteristics that make 4-HBA a versatile platform intermediate for a variety of value-added bioproducts with applications in cosmetics, food, and pharmaceuticals. nih.govresearchgate.net The synthesis of complex benzoic acid derivatives often involves intricate structures with multiple functional groups, such as amides and esters, which suggests potential applications in pharmaceuticals and materials science. ontosight.ai

Development and Application of Sulfonylbenzoic Acid-Based Chemical Probes

The sulfonyl group is a key feature in a class of powerful chemical probes used to study protein function and interaction networks. While the diaryl sulfone in this compound is relatively stable, related sulfonyl derivatives, such as sulfonyl fluorides and sulfonyl-triazoles, are highly effective electrophiles for covalent modification of proteins. rsc.orgnih.gov The core structure of sulfonylbenzoic acid provides a scaffold to which these reactive groups can be appended, creating probes for diverse applications in chemical biology. rsc.org

Design Principles for Selective Target Modification

The design of effective chemical probes requires a balance of reactivity and selectivity. For sulfonyl-based probes, the core principle involves combining a recognition element, which provides affinity for the target protein, with a reactive sulfonyl "warhead" that forms a covalent bond with a nearby nucleophilic amino acid residue.

Key Design Principles:

Electrophilic Warhead : Sulfonyl exchange warheads, particularly sulfur(VI) fluorides (e.g., sulfonyl fluorides), can site-specifically engage a variety of nucleophilic amino acid side chains, including tyrosine, lysine, histidine, serine, and threonine. nih.gov This broad reactivity is an advantage over other electrophiles that primarily target cysteine. nih.gov

Recognition Element : The benzoic acid and phenol moieties of the parent compound can be functionalized to create complex binding elements that direct the probe to a specific protein or binding site. rsc.org

Tunable Selectivity : The binding properties of a probe can be tuned by modifying its molecular characteristics, such as valency and affinity, to achieve "superselective" targeting of a desired protein or surface. nih.gov

Utilization in Chemoproteomic Profiling

Chemoproteomic profiling uses covalent probes to map protein interactions and identify ligandable sites on a proteome-wide scale. Sulfonyl-based probes are particularly well-suited for this application. nih.gov For example, sulfonyl-triazoles function as electrophiles that mediate covalent reactions with tyrosine residues through sulfur-triazole exchange (SuTEx) chemistry. rsc.org

Alkynyl-functionalized sulfonyl fluoride (B91410) probes have been developed for the covalent labeling, enrichment, and identification of fatty acid-associated proteins in living cells. nih.gov These probes can covalently modify catalytically or functionally essential serine or tyrosine residues of their target proteins. nih.gov This methodology allows researchers to profile the expression and activity of specific protein classes and evaluate potential inhibitors. nih.govnih.gov

| Probe Type | Mechanism | Target Residues | Application |

| Sulfonyl-Triazole (SuTEx) | Sulfur-Triazole Exchange | Tyrosine | Live-cell activity-based profiling of kinases. rsc.orgnih.gov |

| Sulfonyl Fluoride | Sulfonyl Exchange | Tyrosine, Lysine, Histidine, Serine, Threonine | Discovery of modulators for protein complexes like the E3 ubiquitin ligase. nih.govrsc.org |

| Fatty Acyl Sulfonyl Fluoride | Covalent Modification | Serine, Tyrosine | Profiling fatty acid-associated proteins in living cells. nih.gov |

Contribution to Library Synthesis for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, relying on the availability of large, structurally diverse chemical libraries. nih.gov Bifunctional molecules like this compound are ideal scaffolds for combinatorial library synthesis. The orthogonal reactivity of the phenol and carboxylic acid groups allows for the systematic and independent introduction of diverse substituents at two different points on the molecule.

This "two-ended" derivatization can rapidly generate a large number of unique analogues. For example, the carboxylic acid can be reacted with a library of amines to form amides, and the phenol can be reacted with a library of alkyl halides to form ethers. This approach enables the exploration of a vast chemical space around the core diaryl sulfone scaffold. Methodologies for the high-throughput synthesis and screening of libraries, including those for cyclic peptides, demonstrate the power of generating large numbers of analogues to explore structure-activity relationships and discover compounds with improved biological activities. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 4-(4-Hydroxy-benzenesulfonyl)-benzoic acid?

- Methodology :

- Sulfonation Route : React 4-hydroxybenzoic acid with benzenesulfonyl chloride under controlled acidic conditions (e.g., H₂SO₄ catalysis). Monitor reaction progress via TLC or HPLC .

- Enzymatic Synthesis : Use lipases or esterases for regioselective sulfonylation, reducing side reactions. Optimize solvent systems (e.g., tert-butanol) and temperature (30–50°C) for higher yields .

- Purification : Recrystallize from ethanol/water mixtures or use silica gel chromatography for intermediates. Confirm purity via melting point analysis and HPLC (>98% purity) .

Q. How can researchers verify the structural integrity and purity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Assign peaks for sulfonyl (-SO₂-) and carboxylic acid (-COOH) groups. Compare H and C NMR data with computational predictions (e.g., ChemDraw) .

- LC-MS : Use reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) for retention time alignment. Confirm molecular ion [M-H]⁻ at m/z 291 (calculated for C₁₃H₁₀O₅S) .

- HPLC : Employ UV detection at 254 nm and compare retention times with certified reference standards .

Q. What safety protocols are critical when handling this compound?

- Safety Measures :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for powder handling .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous release due to potential aquatic toxicity .

- Storage : Store in airtight containers at 2–8°C, protected from light to prevent degradation .

Advanced Research Questions

Q. How to design experiments evaluating pH-dependent stability of this compound?

- Experimental Design :

- Buffer Preparation : Prepare buffers spanning pH 2–10 (e.g., HCl-KCl for pH 2, phosphate for pH 7, carbonate for pH 10).

- Stability Assays : Incubate compound (1 mM) at 25°C. Withdraw aliquots at 0, 24, 48, and 72 hours. Analyze degradation via HPLC area under the curve (AUC).

- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics. Identify stable pH ranges (e.g., pH 5–7) for formulation .

Q. How to resolve contradictions in sulfonylation reaction yields reported across studies?

- Troubleshooting Strategies :

- Catalyst Screening : Compare yields using H₂SO₄ vs. AlCl₃ catalysts. Optimize molar ratios (e.g., 1:1.2 substrate:sulfonyl chloride).

- Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., disulfonates or hydrolyzed intermediates).

- Orthogonal Validation : Cross-validate yields via gravimetric analysis and H NMR integration .

Q. What methodologies mitigate interference from degradation products in ecotoxicological studies?

- Approaches :

- LC-MS/MS Quantification : Use MRM transitions specific to the parent compound (e.g., m/z 291 → 155 for sulfonate cleavage) to exclude degradants .

- Environmental Simulation : Expose the compound to UV light (λ = 254 nm) and aqueous matrices (e.g., lake water) to mimic natural degradation. Compare toxicity profiles (e.g., Daphnia magna LC₅₀) pre- and post-degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.